molecular formula C21H17N3O B2972707 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1226456-03-6

3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2972707
CAS No.: 1226456-03-6
M. Wt: 327.387
InChI Key: FZLKBWDZDOGIKQ-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features an indole moiety linked to a benzamide structure through a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

    Formation of the Benzamide: The final step involves the coupling of the indole-pyridinylmethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl group in the benzamide to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyridinylmethyl group can enhance binding affinity and specificity, while the benzamide linkage provides structural stability.

Comparison with Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety but lacks the pyridinylmethyl and benzamide groups.

    N-(pyridin-3-ylmethyl)benzamide: Lacks the indole moiety but contains the pyridinylmethyl and benzamide groups.

    3-(1H-indol-1-yl)benzamide: Contains the indole and benzamide groups but lacks the pyridinylmethyl group.

Uniqueness: 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of the indole, pyridinylmethyl, and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-indol-1-yl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(23-15-16-5-4-11-22-14-16)18-7-3-8-19(13-18)24-12-10-17-6-1-2-9-20(17)24/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKBWDZDOGIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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